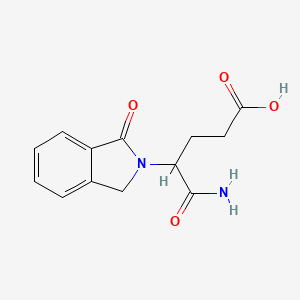
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid is a heterocyclic compound with significant biological activity. It is a derivative of isoindole, a prominent class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the reaction of methyl 5-amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoate with sodium hydroxide in tetrahydrofuran at 40°C for 2 hours. The reaction is monitored by thin-layer chromatography . The solution is then concentrated, diluted with water, and the pH is adjusted to three by adding hydrochloric acid solution. The mixture is extracted with ethyl acetate, washed with brine, and the organic layer is concentrated under reduced pressure. The residue is purified by column chromatography using dichloromethane and methanol (15:1, v/v). Crystals of the compound are obtained by slow evaporation of the mixed solution at room temperature after a week .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Amino-1-oxoisoindolin-2-yl)-4-carbamoyl Butyric Acid: Another isoindole derivative with similar biological activities.
2-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)pentanedioic acid: A structurally related compound with potential therapeutic applications.
Uniqueness
5-Amino-5-oxo-4-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of amino and oxo groups, along with the isoindole core, makes it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
75179-73-6 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
5-amino-5-oxo-4-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H14N2O4/c14-12(18)10(5-6-11(16)17)15-7-8-3-1-2-4-9(8)13(15)19/h1-4,10H,5-7H2,(H2,14,18)(H,16,17) |
InChI-Schlüssel |
CLIBJHIOJOBIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)

![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)
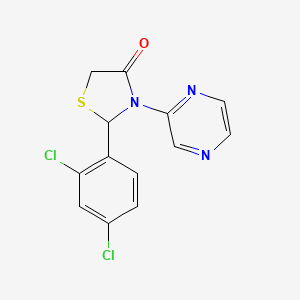
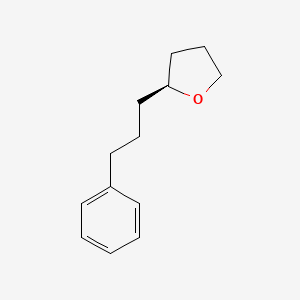

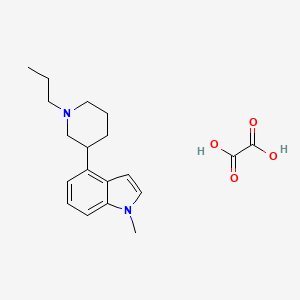
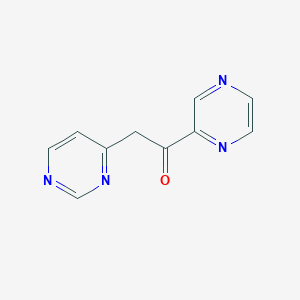
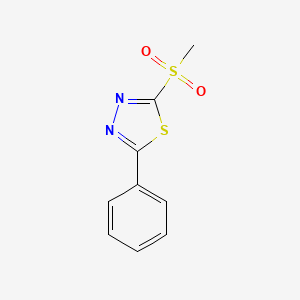



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
